(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethylphenylthiazole with 2,4-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzoic acid
- (E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzylamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-6-14(9-13(12)2)17-11-26-20(21-17)22-19(23)16-8-7-15(24-3)10-18(16)25-4/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQEAUELYACQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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